Namodenoson (also known as CF102 or 2-Cl-IB-MECA) is a ribose-based purine nucleoside that functions as a high-affinity, selective agonist for the A3 adenosine receptor (A3AR). Its primary value proposition in research and development is rooted in its high selectivity for A3AR over other adenosine receptor subtypes and its demonstrated oral bioavailability. These characteristics position it as a critical tool for investigating A3AR-mediated signaling pathways, particularly in oncology and inflammatory disease models where the A3AR target is overexpressed on pathological cells compared to normal tissue.
Substituting Namodenoson with less selective agonists or even other common A3AR-selective tool compounds can compromise experimental outcomes and reproducibility. Non-selective agonists like NECA will activate A1, A2A, and A2B receptors, introducing confounding variables and off-target effects. Even when compared to its close structural analog IB-MECA (Piclidenoson), Namodenoson's distinct chemical structure results in a different binding affinity and pharmacokinetic profile. Crucially, Namodenoson's established oral bioavailability distinguishes it from many research-grade agonists that require parenteral administration, making it uniquely suited for long-term in vivo studies where ease of administration and consistent exposure are paramount.
Namodenoson demonstrates a high affinity for the human A3 adenosine receptor (A3AR) with a Ki of 0.33 nM. Critically, it exhibits a vastly superior selectivity profile compared to its target. It is 2500-fold more selective for A3AR than for the A1 receptor and 1400-fold more selective than for the A2A receptor. This high degree of selectivity is essential for attributing observed effects directly to A3AR modulation, thereby reducing the risk of confounding data from off-target receptor activation.
| Evidence Dimension | Receptor Binding Selectivity (Ki) |
| Target Compound Data | Ki = 0.33 nM for A3AR |
| Comparator Or Baseline | 2500-fold selective over A1AR; 1400-fold selective over A2AAR |
| Quantified Difference | 2500x vs A1AR, 1400x vs A2AAR |
| Conditions | Human adenosine receptor binding assays. |
This ensures that experimental results are specifically due to A3 receptor activity, providing cleaner, more reliable, and publishable data by minimizing off-target effects.
Namodenoson is consistently described and utilized as a small, orally bioavailable drug in numerous preclinical and clinical studies. This property was leveraged in a preclinical orthotopic rat model of hepatocellular carcinoma, where oral administration of Namodenoson at 100 µg/kg resulted in a 92.8% inhibition of tumor growth. This contrasts with many experimental agonists that require more complex and invasive administration routes like intraperitoneal or intravenous injection.
| Evidence Dimension | In Vivo Efficacy via Oral Route |
| Target Compound Data | 92.8% tumor growth inhibition in a rat HCC model. |
| Comparator Or Baseline | Standard experimental agonists often requiring parenteral (e.g., IP, IV) injection. |
| Quantified Difference | Qualitative but significant improvement in administration workflow and animal welfare. |
| Conditions | Oral administration (100 µg/kg) in an orthotopic N1S1 rat hepatocellular carcinoma model. |
Oral bioavailability simplifies experimental protocols for long-term animal studies, improves animal welfare, and allows for modeling of systemic exposure that is more relevant to clinical translation.
In preclinical models of pancreatic cancer, Namodenoson demonstrates potent, dose-dependent anti-proliferative activity. In vitro, it inhibited the growth of BxPC-3 pancreatic cancer cells in a dose-dependent manner. In vivo, oral administration of Namodenoson (10 µg/kg, twice daily for 35 days) resulted in significant inhibition of pancreatic carcinoma tumor growth in nude mice. The mechanism involves the modulation of NF-κB and Wnt/β-catenin signaling pathways, leading to the upregulation of apoptotic proteins such as Bad and Bax.
| Evidence Dimension | In Vivo Anti-Tumor Activity |
| Target Compound Data | Significant inhibition of tumor growth vs. control. |
| Comparator Or Baseline | Vehicle-treated control group. |
| Quantified Difference | Statistically significant reduction in tumor growth (p-value not specified in abstract). |
| Conditions | Oral administration (10 µg/kg, BID) in nude mice inoculated with BxPC-3 pancreatic cancer cells. |
Provides direct evidence of the compound's utility and efficacy in established, mainstream oncology models, supporting its use as a relevant tool for cancer research.
Namodenoson's oral bioavailability makes it the right choice for chronic dosing studies in rodent models of hepatocellular carcinoma, pancreatic cancer, or other cancers where A3AR is overexpressed. It allows for simplified experimental logistics and improved animal welfare compared to compounds requiring repeated injections.
Due to its exceptional selectivity of up to 2500-fold over other adenosine receptors, Namodenoson is ideally suited for in vitro studies aiming to specifically dissect the role of A3AR in signaling cascades, such as the Wnt and NF-κB pathways, without confounding off-target activation.
Given its demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of non-alcoholic steatohepatitis (NASH), Namodenoson is a validated tool for investigating therapeutic strategies for chronic liver diseases. Its oral activity is particularly relevant for modeling long-term treatment regimens.
Irritant